methyl ({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)(phenyl)acetate
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Overview
Description
METHYL 2-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-2-PHENYLACETATE is a complex organic compound featuring a pyrazole and isoxazole moiety
Preparation Methods
The synthesis of METHYL 2-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-2-PHENYLACETATE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, employing techniques such as flash chromatography for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions: Typical reagents include sulfuric acid, ethanol, and various catalysts. .
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted pyrazole and isoxazole derivatives.
Scientific Research Applications
METHYL 2-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-2-PHENYLACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to active sites, inhibiting or activating enzymatic functions, and altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
METHYL 2-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-2-PHENYLACETATE can be compared with other pyrazole and isoxazole derivatives:
Properties
Molecular Formula |
C21H19N5O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 2-[[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C21H19N5O4/c1-12-17-15(9-16(23-20(17)30-25-12)14-10-22-26(2)11-14)19(27)24-18(21(28)29-3)13-7-5-4-6-8-13/h4-11,18H,1-3H3,(H,24,27) |
InChI Key |
MLTNGUWWHZHDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC(C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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